molecular formula C12H4BrCl3O B563318 4-Bromo-1,2,3-trichlorodibenzo[b,d]furan CAS No. 107227-56-5

4-Bromo-1,2,3-trichlorodibenzo[b,d]furan

Cat. No.: B563318
CAS No.: 107227-56-5
M. Wt: 350.417
InChI Key: NAQHSVPWJYSVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2,3-trichlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a fused bicyclic aromatic structure with bromine at the 4-position and chlorine atoms at the 1, 2, and 3 positions. Unlike the parent furan (C₄H₄O), halogenated dibenzofurans feature aromatic rings with halogen substituents, drastically altering their physicochemical and biological properties .

Properties

IUPAC Name

4-bromo-1,2,3-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrCl3O/c13-8-10(15)11(16)9(14)7-5-3-1-2-4-6(5)17-12(7)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQHSVPWJYSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrCl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910263
Record name 4-Bromo-1,2,3-trichlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107227-56-5
Record name 4-Bromo-1,2,3-trichlorodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Chlorinated Dibenzofurans

  • 1,2,3,4-Tetrachlorodibenzofuran : Molecular formula C₁₂H₄OCl₄, molecular weight 317.87 g/mol. Used as a reference standard in environmental analysis .
  • 1,2,3,6-Tetrachlorodibenzofuran : Similar molecular weight (305.96 g/mol) but distinct chlorine positioning, leading to differences in reactivity and toxicity .

Brominated/Chlorinated Hybrids

  • 8-Bromo-2,3,4-trichlorodibenzo[b,d]furan : Molecular formula C₁₂H₄BrCl₃O, average mass 350.42 g/mol. The bromine atom at position 8 alters electronic properties compared to the 4-bromo isomer .
  • 2,3-Dibromo-1-chlorodibenzo[b,d]furan and 3-Bromo-1,2-dichlorodibenzo[b,d]furan : These compounds (similarity scores 0.86–0.93 to the target compound) highlight how bromine/chlorine ratios influence steric and electronic effects .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Formula Average Mass (g/mol) Boiling Point/Volatility Key Substituents
4-Bromo-1,2,3-trichlorodibenzo[b,d]furan C₁₂H₄BrCl₃O ~350 (estimated) Low volatility (high MW) Br (4), Cl (1,2,3)
1,2,3,4-Tetrachlorodibenzofuran C₁₂H₄OCl₄ 317.87 Low volatility Cl (1,2,3,4)
8-Bromo-2,3,4-trichlorodibenzo[b,d]furan C₁₂H₄BrCl₃O 350.42 Low volatility Br (8), Cl (2,3,4)
Parent Furan C₄H₄O 68.08 31°C (high volatility) No halogens
  • Volatility : Bromine and chlorine substituents increase molecular weight and reduce volatility compared to parent furan .

Environmental and Toxicological Profiles

  • Persistence : Brominated-chlorinated hybrids like 4-bromo-1,2,3-trichlorodibenzofuran are expected to exhibit greater environmental persistence than parent furan due to halogen stability .
  • Toxicity : Polychlorinated dibenzofurans are classified as dioxin-like compounds, binding to the aryl hydrocarbon receptor (AhR) and disrupting endocrine functions. Bromine substitution may modulate toxicity; for example, 8-bromo-2,3,4-trichloro derivatives show distinct NMR spectral shifts (e.g., heteronuclear coupling patterns) that correlate with altered bioactivity .

Analytical Differentiation

  • NMR Spectroscopy : Substituent positions cause significant shifts in ¹³C and ¹H NMR. For instance, furan α-carbons in chlorinated analogs exhibit distinct chemical shifts (e.g., 1J = 180.8 Hz for furan =CH groups) .
  • Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids in distinguishing brominated analogs from chlorinated ones during environmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.